molecular formula C7H15NO3S B1279444 4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide CAS No. 205194-33-8

4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide

Cat. No. B1279444
Key on ui cas rn: 205194-33-8
M. Wt: 193.27 g/mol
InChI Key: VAJSFWFPXNWBLF-UHFFFAOYSA-N
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Patent
US08492560B2

Procedure details

A mixture of 3-amino-1-propanol (650 μl, 8.4 mmol) and vinyl sulphone (1 g, 8.4 mmol) was heated at 110° C. for 45 minutes. The mixture was allowed to cool and was purified by column chromatography eluting with methylene chloride/methanol (95/5) to give 3-(1,1-dioxothiomorpholino)-1-propanol (800 mg, 90%).
Quantity
650 μL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][OH:5].[CH:6]([S:8]([CH:11]=[CH2:12])(=[O:10])=[O:9])=[CH2:7]>>[O:9]=[S:8]1(=[O:10])[CH2:11][CH2:12][N:1]([CH2:2][CH2:3][CH2:4][OH:5])[CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
650 μL
Type
reactant
Smiles
NCCCO
Name
Quantity
1 g
Type
reactant
Smiles
C(=C)S(=O)(=O)C=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
WASH
Type
WASH
Details
eluting with methylene chloride/methanol (95/5)

Outcomes

Product
Name
Type
product
Smiles
O=S1(CCN(CC1)CCCO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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